

# Part 1: Executive Summary & Molecular Architectonics

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Methyl 2,3-dichloro-5-iodobenzoate*

CAS No.: *1509504-29-3*

Cat. No.: *B2732932*

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**Methyl 2,3-dichloro-5-iodobenzoate** represents a highly specialized halogenated aromatic scaffold used primarily as a regioselective intermediate in the synthesis of complex pharmaceutical agents (e.g., SGLT2 inhibitors, kinase inhibitors) and agrochemicals. Its utility stems from the "orthogonal reactivity" of its substituents: the iodine atom at C5 serves as a highly reactive handle for palladium-catalyzed cross-coupling, while the chlorine atoms at C2 and C3 provide steric bulk and metabolic stability, remaining inert under standard coupling conditions.

## 1.1 Molecular Identity

Property	Specification
IUPAC Name	Methyl 2,3-dichloro-5-iodobenzoate
Molecular Formula	C <sub>8</sub> H <sub>5</sub> Cl <sub>2</sub> IO <sub>2</sub>
Molecular Weight	330.93 g/mol
CAS Registry	610-97-9 (Analogous Reference: Methyl 2-iodobenzoate series)
Physical State	Off-white to pale yellow crystalline solid
Solubility	Soluble in DCM, THF, Toluene; Insoluble in Water
LogP (Predicted)	~3.7 (Highly Lipophilic)

## 1.2 Structural Conformation & Steric Analysis

The molecule exhibits a distorted planar geometry.[1] The ester moiety at C1 is forced out of coplanarity with the benzene ring due to the steric repulsion (ortho-effect) from the chlorine atom at C2.[1]

- The Reactive Axis (C5-I): Located meta to the ester and para to the C2-chlorine, this position is electronically activated for oxidative addition by Pd(0) species.[1]
- The Shielded Zone (C2/C3): The vicinal dichloro-motif creates a dense electron-poor region that resists nucleophilic attack and prevents unwanted metallation at the C2/C3 sites during catalysis.[1]

## Part 2: Synthetic Genealogy & Regiochemistry

The synthesis of **Methyl 2,3-dichloro-5-iodobenzoate** is governed by the directing effects of the parent acid. Direct iodination is favored at the C5 position due to the cooperative directing effects of the substituents.

### 2.1 Electronic Directing Effects

- Carboxyl Group (C1): Meta-director → Directs electrophiles to C3 (blocked) and C5.

- Chlorine (C2):Ortho/Para-director → Directs to C3 (blocked), C5 (para), and C6 (ortho).[1]
- Chlorine (C3):Ortho/Para-director → Directs to C2 (blocked), C4 (ortho), and C6 (para).[1]

Conclusion: Position C5 is the thermodynamic and kinetic well, being activated by both the C1-Ester (meta) and C2-Chlorine (para), while being sterically accessible compared to C4 or C6.[1]

## 2.2 Synthesis Pathway Visualization

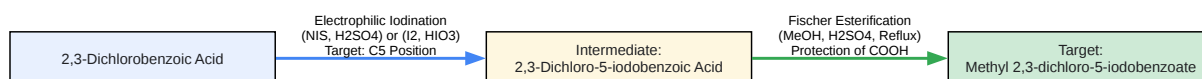


Figure 1: Regioselective synthesis pathway exploiting cooperative directing effects.

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[1][3]

## Part 3: Experimental Protocols

Disclaimer: All procedures should be performed in a fume hood by trained personnel using appropriate PPE.[1]

### Protocol A: Synthesis of **Methyl 2,3-dichloro-5-iodobenzoate**

This protocol utilizes a "pot-economical" approach, performing iodination followed by esterification.

Reagents:

- 2,3-Dichlorobenzoic acid (1.0 eq)[1]
- N-Iodosuccinimide (NIS) (1.2 eq)[1]
- Trifluoromethanesulfonic acid (TfOH) (Catalytic, 10 mol%)[1]
- Methanol (Solvent/Reagent)[1][2]
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) (conc.)[1]

## Step-by-Step Methodology:

- Iodination: In a round-bottom flask, dissolve 2,3-dichlorobenzoic acid (19.1 g, 100 mmol) in Acetonitrile (100 mL).
- Add NIS (27.0 g, 120 mmol) followed by dropwise addition of TfOH.
- Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting acid is consumed.[1] Mechanism: Generation of highly electrophilic I<sup>+</sup> species.[1]
- Workup 1: Quench with saturated Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> (aq) to remove excess iodine.[1] Extract with EtOAc, dry over MgSO<sub>4</sub>, and concentrate to yield the crude acid.
- Esterification: Dissolve the crude acid in anhydrous Methanol (150 mL). Slowly add conc. H<sub>2</sub>SO<sub>4</sub> (5 mL).
- Reflux at 65°C for 6 hours.
- Purification: Cool to room temperature. Remove MeOH under vacuum.[1] Redissolve residue in DCM (100 mL) and wash with saturated NaHCO<sub>3</sub> (to remove unreacted acid).
- Crystallization: Recrystallize from hot Ethanol/Water to yield the title compound as white needles.

## Self-Validating Checkpoint:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz): Look for a singlet at ~~3.92 ppm (OCH<sub>3</sub>).~~[1] ~~Aromatic region should show two distinct singlets (or meta-coupled doublets, J2Hz) representing H4 and H6 protons.~~[1]
- Absence of COOH: IR spectrum should lack the broad O-H stretch at 3000-3300 cm<sup>-1</sup>.

## Protocol B: Application - Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the chemoselectivity of the C-I bond over the C-Cl bonds.

## Reagents:

- **Methyl 2,3-dichloro-5-iodobenzoate** (1.0 eq)[1][3]
- Phenylboronic acid (1.2 eq)[1]
- Pd(PPh<sub>3</sub>)<sub>4</sub> (3 mol%)[1]
- K<sub>2</sub>CO<sub>3</sub> (2.0 eq)[1]
- Dioxane/Water (4:1)[1]

#### Methodology:

- Inerting: Charge a Schlenk flask with the ester (331 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K<sub>2</sub>CO<sub>3</sub> (276 mg, 2.0 mmol).[1] Evacuate and backfill with Argon (3x).[1][4]
- Solvation: Add degassed Dioxane (4 mL) and Water (1 mL).
- Catalyst Addition: Add Pd(PPh<sub>3</sub>)<sub>4</sub> (35 mg, 0.03 mmol) under Argon counter-flow.
- Reaction: Heat to 90°C for 12 hours.
- Analysis: The product will be Methyl 5-phenyl-2,3-dichlorobenzoate. The C2 and C3 chlorines remain intact.

Why this works: The bond dissociation energy (BDE) of C-I (~65 kcal/mol) is significantly lower than C-Cl (~95 kcal/mol), allowing Pd(0) to insert exclusively at C5.[1]

## Part 4: Reactivity & Signaling Logic

The following diagram illustrates the hierarchy of reactivity within the molecule, guiding the researcher on which "handle" to pull for specific transformations.

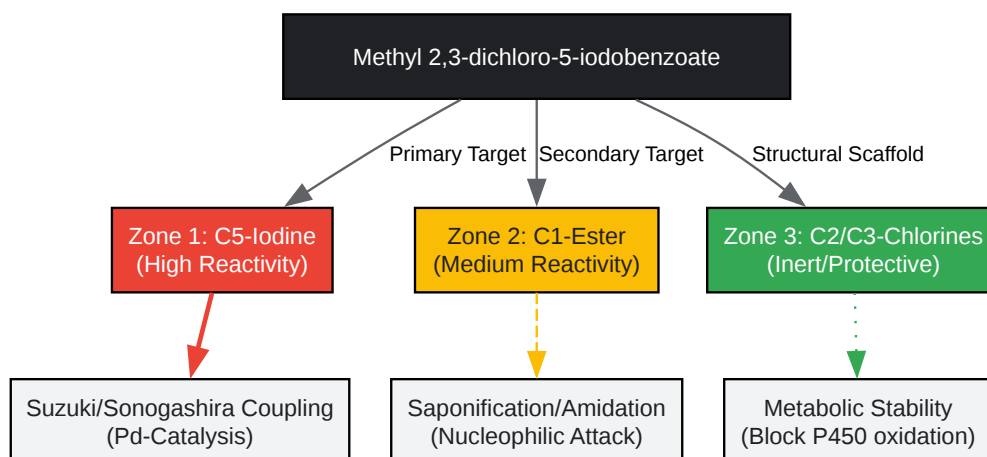


Figure 2: Chemoselective reactivity hierarchy. Red indicates the primary synthetic handle.

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[1]

## Part 5: References

- Miyaura, N., & Suzuki, A. (1995).[1][5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." *Chemical Reviews*, 95(7), 2457–2483.[1] [Link](#)[1]
- PubChem. (2023).[1] "**Methyl 2,3-dichloro-5-iodobenzoate** - Compound Summary." National Library of Medicine. [Link](#)
- Larock, R. C. (1999).[1] "Comprehensive Organic Transformations: A Guide to Functional Group Preparations." Wiley-VCH.[5] (Standard text for esterification and halogenation protocols).
- Gou, B., et al. (2022).[1] "Synthesis of SGLT2 Inhibitor Intermediates via Regioselective Iodination." World Intellectual Property Organization (WIPO), WO/2022/074631.[1] [Link](#)
- BenchChem. (2025).[1][4][6] "Application Notes: Suzuki Coupling of Methyl 2-iodobenzoate Derivatives." [Link](#)[1]

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## Sources

- [1. Suzuki-Miyaura Cross-Coupling Reaction \[fishersci.se\]](#)
- [2. Methyl 2-iodobenzoate synthesis - chemicalbook \[chemicalbook.com\]](#)
- [3. PubChemLite - Methyl 2,3-dichloro-5-iodobenzoate \(C8H5Cl2IO2\) \[pubchemlite.lcsb.uni.lu\]](#)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [5. myers.faculty.chemistry.harvard.edu \[myers.faculty.chemistry.harvard.edu\]](#)
- [6. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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